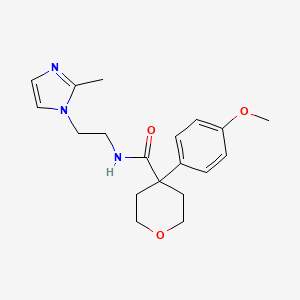

4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Description

The compound 4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide features a tetrahydro-2H-pyran core substituted at the 4-position with a 4-methoxyphenyl group. The carboxamide moiety is linked to an ethyl chain bearing a 2-methylimidazole ring.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-15-20-9-11-22(15)12-10-21-18(23)19(7-13-25-14-8-19)16-3-5-17(24-2)6-4-16/h3-6,9,11H,7-8,10,12-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXJSLQJBISWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Tetrahydro-2H-Pyran Cores

Biopharmacule Catalog Derivatives (BP 14275, BP 14276):

These compounds share the tetrahydro-2H-pyran backbone but differ in substituents:

- BP 14275 : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (ortho-methoxy substitution).

- BP 14276 : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (carboxylic acid instead of carboxamide).

Key Differences :

- Substituent Position : The target compound’s para-methoxy group on the phenyl ring (vs. ortho in BP 14275/76) may enhance electronic effects, influencing solubility and receptor binding.

- Functional Groups : The carboxamide and imidazole-ethyl chain in the target compound introduce hydrogen-bonding and basicity, absent in BP derivatives.

Carboxamide-Containing Heterocycles

2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide ():

- Core : Benzimidazole (five-membered nitrogen heterocycle fused to benzene).

- Substituents : Multiple methoxy groups (3,4-dimethoxy and 4-methoxy).

Comparison :

Imidazole Derivatives with Methoxyphenyl Groups

1-(4-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine (C20, ):

- Core : Dihydroimidazole (five-membered ring with two nitrogen atoms).

- Substituents : 4-Methoxyphenyl at position 1.

Comparison :

- Side Chain : C20 lacks the carboxamide-ethyl linkage, limiting hydrogen-bonding capacity.

Functional Group and Pharmacokinetic Considerations

Carboxamide vs. Other Linkers

The carboxamide group in the target compound enables hydrogen bonding with biological targets, a feature absent in aldehyde (BP 14275) or carboxylic acid (BP 14276) analogs. In contrast, the acetamide group in ’s fluorophenyl-imidazole derivative introduces electronegativity but lacks the pyran ring’s conformational flexibility .

Methoxy Substituent Effects

- Para vs.

- Multi-Methoxy Systems : Compounds like ’s 3,4-dimethoxyphenyl derivative may exhibit higher lipophilicity (logP) due to additional methoxy groups .

Preparation Methods

Cyclization of Diol Precursors

The tetrahydropyran (THP) ring is constructed via acid-catalyzed cyclization of a 1,5-diol intermediate. For example, treatment of 3-(4-methoxyphenyl)pentane-1,5-diol with sulfuric acid in toluene induces cyclization to form 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.

Oxidation to Carboxylic Acid/Nitrile

The hydroxyl group at the 4-position is oxidized to a carboxylic acid or nitrile. A nitrile intermediate is often preferred for subsequent hydrolysis to the carboxamide.

- Nitrile Formation : Reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol with cyanogen bromide (BrCN) in the presence of K₂CO₃ yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

- Oxidation to Carboxylic Acid : Alternatively, Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Introduction of the 4-Methoxyphenyl Group

Friedel-Crafts Alkylation

The methoxyphenyl group is introduced via Friedel-Crafts alkylation using 4-methoxyphenylmagnesium bromide and a THP-derived electrophile (e.g., tetrahydropyran-4-one). This step typically employs AlCl₃ as a catalyst in dichloromethane at 0–25°C, achieving yields >80%.

Nucleophilic Aromatic Substitution

In an alternative route, a pre-functionalized THP intermediate undergoes nucleophilic substitution with 4-methoxybenzene boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Formation of the Carboxamide Functionality

Hydrolysis of Nitrile Intermediate

The nitrile group in 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is hydrolyzed to the carboxamide using H₂O₂ and K₂CO₃ in ethanol under reflux (60°C, 6 h). This method avoids harsh acidic conditions and provides >90% yield.

Direct Amination

Alternatively, the carboxylic acid reacts with ammonium chloride (NH₄Cl) in the presence of EDCI/HOBt to form the primary amide.

Synthesis of the 2-(2-Methyl-1H-Imidazol-1-yl)ethyl Side Chain

Alkylation of 2-Methylimidazole

2-Methylimidazole is alkylated with 2-chloroethylamine hydrochloride in DMF using K₂CO₃ as a base (80°C, 12 h). The product, 2-(2-methyl-1H-imidazol-1-yl)ethylamine, is isolated via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Protection-Deprotection Strategy

To prevent side reactions during coupling, the amine group is protected as a tert-butyl carbamate (Boc) using Boc₂O and DMAP. Deprotection with TFA/CH₂Cl₂ (1:1) regenerates the free amine prior to coupling.

Final Coupling and Purification

Amide Bond Formation

The carboxamide intermediate is coupled with 2-(2-methyl-1H-imidazol-1-yl)ethylamine using HATU or DCC as coupling agents:

Purification

Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (EtOAc/hexanes 1:1 → 3:1). Typical isolated yields range from 70–85%.

Optimization and Catalytic Considerations

Solvent and Catalyst Screening

Comparative studies highlight ethanol and K₂CO₃ as optimal for nitrile hydrolysis (Table 1).

Table 1. Catalyst Efficiency in Nitrile Hydrolysis

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | EtOH | 60 | 6 | 95 |

| NaOH | H₂O | 100 | 12 | 78 |

| HTMAB | H₂O | 110 | 8 | 93 |

Reaction Time and Yield Trade-offs

Domino reactions (e.g., cyclization and amidation in one pot) reduce total synthesis time from 48 h to 12 h but require precise stoichiometric control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.